![molecular formula C25H30N2O6 B2849109 3,4,5-triethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851405-88-4](/img/no-structure.png)

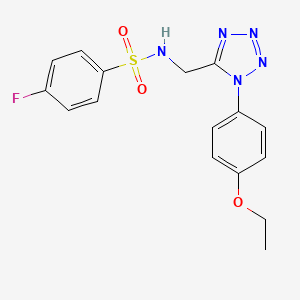

3,4,5-triethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

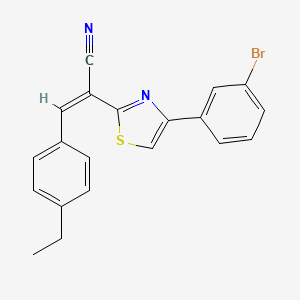

The compound “3,4,5-triethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common feature in many pharmaceuticals and biologically active compounds. The molecule also contains a quinolinone group, which is a heterocyclic compound with a wide range of biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinolinone and benzamide moieties, followed by their coupling. The ethoxy groups could be introduced via an etherification reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzamide and quinolinone moieties would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The amide group in the benzamide moiety could undergo hydrolysis under acidic or basic conditions. The quinolinone moiety could participate in various reactions typical for aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of multiple ethoxy groups would likely make it fairly soluble in organic solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Quinoline derivatives have been synthesized for various applications, including potential antimicrobial agents and materials with specific electronic properties. For instance, novel pyrazolo[3,4-d]pyrimidine derivatives exhibit promising antimicrobial activities (Holla et al., 2006). Similarly, the preparation of quinoline derivatives containing an azole nucleus has been explored for their antimicrobial efficacy, suggesting the versatile utility of quinoline frameworks in drug development (Özyanik et al., 2012).

Pharmacological Evaluations

Quinoline derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and analgesic activities. For example, synthesis of novel series of 2-azetidinone derivatives integrated with quinoline moieties has demonstrated significant anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020). Another study highlighted the discovery of novel PI3K inhibitors and anticancer agents based on quinolin-6-yl benzamides, indicating the potential of quinoline derivatives in cancer therapy (Shao et al., 2014).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with similar structures, such as those containing the trimethoxyphenyl (tmp) group, have been found to interact with various targets including tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

Compounds with the tmp group have been known to exhibit diverse bioactivity effects . They can inhibit the function of their targets, leading to various cellular changes. For instance, inhibition of tubulin can disrupt cell division, while inhibition of Hsp90 can affect protein folding .

Biochemical Pathways

These could include pathways related to cell division, protein folding, and signal transduction .

Result of Action

Given the potential targets and modes of action, it can be inferred that the compound could potentially disrupt cell division, affect protein folding, and alter signal transduction . These effects could potentially lead to the death of cancer cells or the inhibition of their growth.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,4,5-triethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide involves the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethylamine to form the amide product.", "Starting Materials": [ "3,4,5-triethoxybenzoic acid", "thionyl chloride", "2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethylamine" ], "Reaction": [ "Step 1: 3,4,5-triethoxybenzoic acid is reacted with thionyl chloride in the presence of a catalyst such as DMF to form the corresponding acid chloride.", "Step 2: The acid chloride is then reacted with 2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethylamine in the presence of a base such as triethylamine to form the amide product.", "Step 3: The product is then purified using techniques such as column chromatography to obtain the final compound." ] } | |

CAS-Nummer |

851405-88-4 |

Molekularformel |

C25H30N2O6 |

Molekulargewicht |

454.523 |

IUPAC-Name |

3,4,5-triethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |

InChI |

InChI=1S/C25H30N2O6/c1-5-31-21-13-18(14-22(32-6-2)23(21)33-7-3)24(28)26-11-10-17-12-16-8-9-19(30-4)15-20(16)27-25(17)29/h8-9,12-15H,5-7,10-11H2,1-4H3,(H,26,28)(H,27,29) |

InChI-Schlüssel |

HSKOOGRLDMMHDA-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCC2=CC3=C(C=C(C=C3)OC)NC2=O |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[6-(butylsulfamoyl)-1H-benzimidazol-2-yl]sulfanyl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2849026.png)

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2849029.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2849030.png)

![(2S)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride](/img/structure/B2849034.png)

![5-[(4-Chlorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2849038.png)

![11-(1H-benzimidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2849040.png)

![methyl (1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetate](/img/structure/B2849045.png)

![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2849049.png)